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Compound of Interest

Compound Name: (Cbz-ala4)2-rhodamine

Cat. No.: B123445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 110 (R110) is a highly fluorescent dye from the rhodamine family, a class of

xanthene dyes renowned for their exceptional photostability and high quantum yields. Its bright

green fluorescence and environmentally sensitive properties have made it an indispensable

tool in various biological and biochemical applications. This guide provides an in-depth look at

the core fluorescence characteristics of Rhodamine 110, its application in enzyme assays, and

detailed protocols for its use.

Core Photophysical Properties
Rhodamine 110 exhibits strong absorption in the blue-green region of the visible spectrum and

emits intense green fluorescence. Its spectral properties are similar to other popular green

fluorophores such as Fluorescein (FITC) and Alexa Fluor™ 488.[1] However, a key advantage

of R110 is that its fluorescence intensity is stable over a wide pH range.[2]

The core photophysical parameters of Rhodamine 110 are summarized below. It is important to

note that these values can vary depending on the solvent and local environment.
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Property Value Solvent/Conditions

Excitation Maximum (λex) ~496-505 nm Aqueous Buffer

Emission Maximum (λem) ~520-534 nm Aqueous Buffer

Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹ pH 6 Solution[3]

Fluorescence Quantum Yield

(Φ)
0.88 Basic Ethanol

Fluorescence Lifetime (τ) ~4.0 ns Water[4]

The Principle of Dequenching in Enzyme Assays
A primary application of Rhodamine 110 in drug development and research is in fluorogenic

assays for measuring enzyme activity, particularly for proteases and deubiquitinases.[5][6]

These assays utilize a "dequenching" or "pro-fluorescent" substrate principle.

In its substrate form, R110 is typically derivatized with two identical peptide or substrate

moieties, one on each of its free amino groups. This bis-amide substitution creates a non-

fluorescent, or "quenched," molecule.[2][3] When a target enzyme cleaves the first amide bond,

it generates a fluorescent mono-amide intermediate. Subsequent cleavage of the second

amide bond releases the free, highly fluorescent Rhodamine 110. This two-step process results

in a substantial increase in fluorescence signal, making the assay format extremely sensitive.

[2]
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Enzymatic cleavage of a bis-amide R110 substrate.

This dramatic signal amplification allows for the detection of enzyme activity at very low

concentrations, often in the picomolar range, making it ideal for high-throughput screening

(HTS) of enzyme inhibitors.[7][8]
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Environmental Sensitivity
pH Independence
Unlike fluorescein, which exhibits significant pH-dependent fluorescence, the fluorescence

intensity of Rhodamine 110 and its mono-amide cleavage product is constant from pH 3 to 9.[2]

This property is a major advantage for biological assays, as it eliminates signal variability due

to minor pH fluctuations in buffers or cellular compartments.

Solvent Effects
While robust against pH changes, the absorption and emission spectra of rhodamines can be

influenced by the polarity of the solvent. In aqueous solutions, the spectra are slightly blue-

shifted compared to organic solvents like methanol or ethanol.[9] This should be considered

when preparing standards and performing measurements in different buffer systems.

Experimental Protocols
Protocol 1: Generating a Standard Curve
Accurate quantification of fluorescence requires a standard curve to correlate fluorescence

intensity with the concentration of the fluorophore.

Materials:

Rhodamine 110 chloride (crystalline solid)

High-quality, anhydrous Dimethylsulfoxide (DMSO)

Assay Buffer (e.g., 1X PBS or 10 mM Tris, pH 7.5)

Black, opaque 96-well or 384-well microplate

Fluorescence microplate reader

Methodology:

Prepare a 10 mM Stock Solution: Dissolve the appropriate mass of Rhodamine 110 chloride

in anhydrous DMSO to create a concentrated stock solution. For example, dissolve 3.67 mg
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of R110 (FW: 366.8 g/mol ) in 1 mL of DMSO. Store this solution desiccated and protected

from light at -20°C.

Prepare a Working Solution: Dilute the 10 mM stock solution in the desired assay buffer. For

instance, create a 10 µM working solution by diluting 1 µL of the stock into 999 µL of buffer.

Perform Serial Dilutions: In a black microplate, perform a 2-fold serial dilution of the 10 µM

working solution across 10-12 wells.

Add 200 µL of the 10 µM solution to the first well.

Add 100 µL of assay buffer to the subsequent wells.

Transfer 100 µL from the first well to the second, mix well, and repeat this transfer across

the plate.

Include a "blank" well containing only the assay buffer.

Measure Fluorescence: Read the plate in a fluorescence microplate reader using the

appropriate excitation and emission wavelengths for Rhodamine 110 (e.g., Ex: 495 nm, Em:

525 nm). Ensure that the gain setting is fixed and does not auto-adjust.

Plot the Curve: Subtract the background fluorescence (from the blank well) from all

measurements. Plot the background-corrected fluorescence intensity versus the known

Rhodamine 110 concentration. Perform a linear regression to obtain the equation of the line

(y = mx + b), which can be used to determine unknown concentrations.[10]

Workflow for generating a Rhodamine 110 standard curve.

Protocol 2: In Vitro Protease Activity Assay
This protocol provides a general framework for measuring the activity of a purified protease

using a bis-amide R110 substrate.

Materials:

R110-based protease substrate (e.g., (Z-Arg)₂-R110 for trypsin)

Purified protease of interest
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Assay Buffer (e.g., 10 mM Tris or HEPES, pH 7.5)

Enzyme inhibitor (for control reactions)

DMSO for substrate stock

Fluorescence microplate reader

Methodology:

Prepare Reagents:

Dissolve the R110 substrate in DMSO to a stock concentration of 5-10 mM.

Dilute the purified protease in assay buffer to the desired working concentration.

Prepare a substrate working solution by diluting the DMSO stock into the assay buffer just

before use. The final concentration should typically be at or below the Michaelis constant

(Km) of the enzyme for the substrate.

Set Up the Reaction:

In a microplate, add the assay buffer to each well.

Add the protease to the "test" wells and an equivalent volume of buffer to the "no enzyme"

control wells.

For an "inhibitor control," pre-incubate the enzyme with a known inhibitor before adding it

to the wells.

Initiate and Monitor the Reaction:

Initiate the reaction by adding the substrate working solution to all wells.

Immediately place the plate in a fluorescence microplate reader pre-set to the reaction

temperature (e.g., 25°C or 37°C).
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Monitor the increase in fluorescence over time in kinetic mode, taking readings every 1-2

minutes for 30-60 minutes. Use excitation and emission wavelengths of ~498 nm and

~521 nm, respectively.[2]

Data Analysis:

For each well, calculate the rate of reaction (slope) from the linear portion of the

fluorescence versus time plot (RFU/min).

Subtract the rate of the "no enzyme" control (to account for any substrate auto-hydrolysis)

from the rates of the test wells.

The resulting rate is directly proportional to the enzyme activity. If a standard curve was

generated, this rate can be converted to pmol of product formed per minute.

Applications in Research and Drug Development
The unique properties of Rhodamine 110 make it a versatile tool for a range of applications.
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Application Area Description

Enzyme Activity Assays

Highly sensitive detection of proteases (e.g.,

caspases, trypsin, cathepsins) and other

hydrolases. Widely used for enzyme kinetics

and inhibitor screening.[7][11]

High-Throughput Screening (HTS)

The robust, sensitive, and simple "mix-and-

read" format of R110-based assays is ideal for

screening large compound libraries for enzyme

inhibitors.[8]

Cell-Based Assays

Modified R110 substrates can be designed to

penetrate living cells, allowing for the

measurement of intracellular enzyme activity in

apoptosis or other cellular processes.[12]

Flow Cytometry

The bright fluorescence and excitation by the

common 488 nm laser line make R110 and its

derivatives suitable for detecting enzyme activity

in single cells via flow cytometry.[11]

Fluorescence Microscopy

While less common than for assays, R110 can

be used as a fluorescent label for imaging,

particularly for tracking the localization of

enzymatic activity within cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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